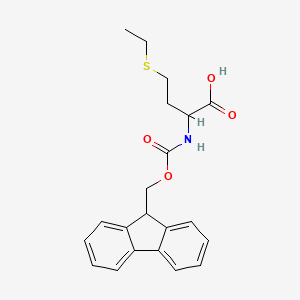

Fmoc-DL-ethionine

Description

Contextualization of Fmoc-DL-Ethionine as a Modified Amino Acid Building Block

This compound is a synthetic derivative of DL-ethionine, which is an analogue of the essential amino acid L-methionine. nih.govmdpi.com In methionine, a methyl group is attached to the sulfur atom of the side chain; in ethionine, this is replaced by an ethyl group. nih.gov This seemingly minor alteration has significant implications for the structure and function of peptides and proteins when ethionine is incorporated in place of methionine. The incorporation of ethionine into proteins has been studied to understand the mechanisms of protein synthesis. nih.gov

The use of this compound allows for the site-specific insertion of this unnatural amino acid into a peptide sequence during solid-phase peptide synthesis (SPPS). This technique provides researchers with a powerful tool to create modified peptides that can be used to investigate a wide range of biological phenomena, from enzyme mechanisms to protein-protein interactions. The presence of the ethyl group can introduce steric hindrance or alter the electronic properties of the local environment within a peptide, thereby influencing its folding, stability, and biological activity. acs.org

Below is a table summarizing the key properties of this compound:

| Property | Value |

| Chemical Name | N-α-(9-Fluorenylmethoxycarbonyl)-DL-ethionine |

| CAS Number | 1396988-59-2 |

| Molecular Formula | C21H23NO4S |

| Molecular Weight | 385.48 g/mol |

| Appearance | White to off-white powder |

| Solubility | Soluble in organic solvents like DMF |

| Storage | 2-8°C |

Note: Specific experimental data such as melting point and detailed spectroscopic analysis for this compound are not widely published. The data presented is based on information from chemical suppliers and related compounds.

Foundational Role of the 9-Fluorenylmethoxycarbonyl (Fmoc) Protecting Group in Advanced Chemical Synthesis

The utility of this compound as a building block is critically dependent on the 9-fluorenylmethoxycarbonyl (Fmoc) group attached to its alpha-amino group. The Fmoc group is a cornerstone of modern solid-phase peptide synthesis, a technique that has revolutionized the way peptides are created. luxembourg-bio.comaltabioscience.com

The primary function of the Fmoc group is to act as a temporary protecting group for the amine functionality of the amino acid. luxembourg-bio.com During peptide synthesis, it is crucial to prevent unwanted side reactions at the N-terminus of the growing peptide chain while the next amino acid is being added. The Fmoc group provides this protection and can be selectively removed under mild basic conditions, typically using a solution of piperidine (B6355638) in a polar aprotic solvent like dimethylformamide (DMF). altabioscience.com

The key advantages of the Fmoc protecting group in chemical synthesis include:

Base Lability: Its removal under mild basic conditions ensures that acid-labile side-chain protecting groups on other amino acids in the peptide sequence remain intact. This orthogonality is a fundamental principle of modern SPPS.

UV-Active Chromophore: The fluorenyl group possesses a strong ultraviolet (UV) chromophore, which allows for the real-time monitoring of the deprotection step. The cleavage of the Fmoc group releases dibenzofulvene, which can be quantified spectrophotometrically to ensure the reaction has gone to completion. altabioscience.com

Compatibility: Fmoc chemistry is compatible with a wide range of amino acid derivatives and solid supports, making it a versatile and widely adopted strategy for the synthesis of complex and modified peptides.

The table below outlines the key features of the Fmoc protecting group:

| Feature | Description |

| Chemical Nature | Base-labile protecting group |

| Attachment | To the α-amino group of the amino acid |

| Deprotection Reagent | Typically 20% piperidine in DMF |

| Monitoring | UV absorbance of the dibenzofulvene-piperidine adduct |

| Key Advantage | Orthogonality with acid-labile side-chain protecting groups |

Structure

3D Structure

Properties

IUPAC Name |

4-ethylsulfanyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO4S/c1-2-27-12-11-19(20(23)24)22-21(25)26-13-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,18-19H,2,11-13H2,1H3,(H,22,25)(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPWOGMHQUYJONT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Methodological Advancements in the Chemical Synthesis of Fmoc Dl Ethionine Containing Peptides

Integration of Fmoc-DL-Ethionine into Solid-Phase Peptide Synthesis (SPPS) Strategies

The successful incorporation of this compound into a growing peptide chain on a solid support relies on efficient coupling and minimal side reactions.

Ethionine, supplied as a racemic mixture (DL-ethionine), can be considered stereochemically complex, particularly if the goal is to incorporate a specific enantiomer or if it exhibits a propensity for epimerization. The choice of coupling reagents and conditions is paramount to achieving high coupling yields and preserving stereochemical integrity.

Commonly employed coupling reagents in Fmoc SPPS include carbodiimides (e.g., DIC) in combination with additives (e.g., HOBt, Oxyma Pure) or pre-formed uronium/phosphonium salts (e.g., HBTU, HATU, HCTU, COMU). For residues known to be prone to racemization, such as methionine (and by extension, ethionine), reagents that offer enhanced coupling efficiency and reduced epimerization are preferred. HCTU and COMU have been particularly noted for their ability to suppress racemization compared to HOBt-based reagents mesalabs.com. Pre-formed symmetrical anhydrides or OPfp esters can also be effective, especially under neutral or acidic conditions, which are known to minimize racemization sigmaaldrich.comsigmaaldrich.com.

Table 1: Representative Coupling Reagents and Their Impact on Racemization Suppression

| Coupling Reagent | Additives/Conditions | Typical Coupling Efficiency | Racemization Suppression | Notes for Ethionine |

| DIC/HOBt | DIPEA | High | Moderate | Standard, but may require optimization for ethionine. |

| HBTU/HATU | DIPEA | High | Moderate | Widely used, generally good for most amino acids. |

| HCTU | DIPEA | High | Good | Recommended for residues prone to racemization. |

| COMU | DIPEA | High | Superior | Offers excellent racemization suppression. |

| Symmetrical Anhydrides | (Acidic/Neutral) | High | Very Good | Effective for sensitive residues. |

Note: Specific experimental data for this compound with these reagents is limited in the literature. The table reflects general trends observed with amino acids prone to racemization, such as methionine.

Racemization, the loss of stereochemical integrity at the α-carbon, is a significant concern in peptide synthesis, particularly during the activation and coupling steps. Amino acids with electron-withdrawing groups or those prone to forming stabilized carbanions at the α-carbon are more susceptible mdpi.comdntb.gov.ua. Methionine has been identified as an amino acid that can undergo epimerization mdpi.comdntb.gov.ua. Given the structural similarity, ethionine is also likely to be susceptible to such side reactions.

Two primary mechanisms contribute to racemization:

Oxazolone (B7731731) Formation : Activation of the carboxyl group can lead to the formation of an oxazolone intermediate, which can then undergo deprotonation and reprotonation, leading to epimerization mdpi.comdntb.gov.uapolypeptide.comresearchgate.net.

Direct α-Proton Abstraction : Bases used in coupling or deprotection steps can abstract the α-proton, forming a carbanion that can be reprotonated, leading to racemization mdpi.comdntb.gov.ua.

To mitigate racemization of this compound:

Employ optimized coupling reagents : As noted above, reagents like HCTU and COMU are known to suppress racemization mesalabs.com.

Control reaction conditions : Minimizing reaction times and temperatures, and using appropriate bases (e.g., DIPEA over stronger bases like DBU in some contexts) can help mesalabs.commdpi.com.

Mechanistic Investigations of Fmoc Deprotection in the Presence of DL-Ethionine

The removal of the Fmoc protecting group is a critical step in each cycle of SPPS. Standard conditions are generally effective, but understanding the mechanism is key to troubleshooting.

The Fmoc group is base-labile and is typically removed using secondary amines, most commonly piperidine (B6355638), in a polar solvent like DMF or NMP embrapa.brresearchgate.netnih.govspringernature.compeptide.com. The reaction proceeds via abstraction of the acidic proton at the 9-position of the fluorene (B118485) ring by the base, followed by β-elimination researchgate.netnih.govspringernature.compeptide.com.

Standard deprotection conditions often involve 20-30% piperidine in DMF for 10-20 minutes researchgate.netnih.gov. While specific kinetic studies for this compound are not widely reported, it is generally assumed to behave similarly to other standard Fmoc-amino acids under these conditions. Factors such as peptide aggregation can slow down the deprotection kinetics embrapa.broup.com. In cases of difficult sequences or aggregation, stronger bases like DBU or alternative amines like piperazine (B1678402) might be considered, though their use requires careful evaluation to avoid side reactions acs.org.

Table 2: Standard Fmoc Deprotection Conditions and Monitoring

| Deprotection Reagent | Concentration | Solvent | Typical Reaction Time | Monitoring Method | Notes for Ethionine |

| Piperidine | 20-30% (v/v) | DMF | 10-20 min | UV-Vis (289.9/301.0 nm) | Generally effective. |

| 4-Methylpiperidine | 20% (v/v) | DMF | 10-20 min | UV-Vis | Similar to piperidine. |

| Piperazine | 5-10% (w/v) | DMF/Ethanol | 10-20 min | UV-Vis | Can accelerate deprotection. |

| DBU | 2% (v/v) | DMF | <10 min | UV-Vis | Stronger base, accelerates deprotection but requires caution. |

Note: The ethionine side chain is not expected to directly interfere with the standard Fmoc deprotection mechanism.

The β-elimination step during Fmoc deprotection releases dibenzofulvene (DBF), a highly reactive electrophile researchgate.netspringernature.compeptide.com. To prevent DBF from reacting with the free amine of the growing peptide chain or other nucleophilic sites, it is scavenged by the excess secondary amine used for deprotection, forming stable dibenzofulvene amine adducts researchgate.netspringernature.compeptide.comgoogle.com.

Side Chain Management and Stability of the Ethionine Moiety in Peptide Synthesis

The ethylthioether side chain of ethionine is structurally analogous to the methylthioether of methionine. Consequently, its stability and potential side reactions are expected to be similar to those observed with methionine residues during SPPS.

Methionine Oxidation : Methionine residues are susceptible to oxidation, primarily to methionine sulfoxide (B87167), during SPPS or cleavage steps peptide.compeptide.compeptide.compeptide.comiris-biotech.de. This oxidation can occur due to exposure to oxidizing agents or reactive intermediates. While methionine sulfoxide is often reversible to methionine by reduction, it can alter the peptide's polarity and solubility iris-biotech.de.

For ethionine, similar oxidation to ethionine sulfoxide is plausible. To prevent or mitigate this:

Use of scavengers : During cleavage from the resin, scavengers such as dithiothreitol (B142953) (DTT), tris(2-carboxyethyl)phosphine (B1197953) (TCEP), or dimethyl sulfide (B99878) can be added to the cleavage cocktail to prevent oxidation peptide.compeptide.compeptide.compeptide.comiris-biotech.de.

Controlled synthesis conditions : Minimizing exposure to oxidizing conditions during synthesis can also help.

Side Chain Protection : While ethionine does not typically require side-chain protection in standard Fmoc SPPS protocols, specific applications or highly sensitive sequences might benefit from exploring protective groups. Allyl-based protecting groups have been reported for methionine side chains, offering orthogonality google.com. However, for routine synthesis, the unprotected ethionine side chain is generally employed.

Compound List

this compound

Methionine

Piperidine

N,N-Dimethylformamide (DMF)

N-Methylpyrrolidone (NMP)

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

Piperazine

4-Methylpiperidine (4MP)

N,N-Diisopropylethylamine (DIPEA)

2-Chlorotrityl chloride resin

Wang resin

Rink amide resin

HBTU (2-[1H-Benzotriazole-1-yl]-1,1,3,3-tetramethyluronium hexafluorophosphate)

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

HCTU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

COMU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

HOBt (1-Hydroxybenzotriazole)

Oxyma Pure (Ethyl cyanohydroxyiminoacetate)

Dithiothreitol (DTT)

Tris(2-carboxyethyl)phosphine (TCEP)

Dimethyl sulfide

Dibenzofulvene (DBF)

Tryptophan (Trp)

Cysteine (Cys)

Arginine

Leucine

Aspartic acid (Asp)

Histidine (His)

Serine (Ser)

Threonine (Thr)

Tyrosine (Tyr)

Aspartimide

Allyl ether

Allyl thioether

Allyloxymethyl derivative

Innovations in Synthetic Protocols for Fmoc Dl Ethionine Incorporation

Continuous Flow Synthesis and Automation in Fmoc-DL-Ethionine Peptide Assembly

Continuous flow solid-phase peptide synthesis (CF-SPPS) represents a significant leap forward from traditional batch synthesis, offering enhanced speed, efficiency, and automation for peptide assembly. While conventional batch solid-phase peptide synthesis (SPPS) can require 60 to 100 minutes per amino acid residue incorporation nih.gov, optimized CF-SPPS protocols, often employing elevated temperatures (up to 90°C) and pressures, can reduce this time to as little as 1.8 minutes per residue nih.govamidetech.com. This dramatic increase in speed is crucial for the efficient synthesis of peptides, especially those incorporating expensive or less reactive unnatural amino acids such as this compound.

| Feature | Traditional Batch SPPS (General) | Continuous Flow SPPS (Optimized) | Benefit for this compound Incorporation |

| Time per Residue | 60-100 minutes | ~1.8-5 minutes | Faster assembly of peptides, reduced overall synthesis time |

| Amino Acid Equivalents | 4-10+ equivalents | 1.2-1.5 equivalents | Reduced cost of expensive ncAAs, less waste, improved atom economy |

| Crude Purity | Variable, often requires extensive purification | Higher, reduced by-products | Easier downstream processing and purification |

| Throughput | Lower | Higher | Increased capacity for complex peptide synthesis |

| Automation Potential | Moderate to High | High | Streamlined, reproducible synthesis protocols |

Parallel Synthesis and Combinatorial Library Generation with this compound Residues

Parallel synthesis techniques are indispensable tools for the rapid generation of large numbers of distinct peptide sequences, forming the basis of combinatorial peptide libraries. These libraries are critical for high-throughput screening in drug discovery, enabling the identification of lead compounds and the exploration of structure-activity relationships (SAR) peptide.commdpi.com. The incorporation of unnatural amino acids (ncAAs), such as DL-ethionine, into these libraries significantly expands the accessible chemical space and can impart desirable pharmacological properties, including enhanced metabolic stability, increased binding affinity, and novel functionalities bioascent.comnih.govsigmaaldrich.comnih.gov.

The cost associated with many ncAAs can be a limiting factor in the scale and diversity of combinatorial libraries. Therefore, efficient and cost-effective synthesis methodologies are paramount. By integrating advanced techniques like CF-SPPS principles into parallel synthesis platforms, researchers can optimize reagent utilization and minimize synthesis times, thereby reducing the cost per library member. This allows for the more feasible inclusion of expensive building blocks like this compound, facilitating the creation of libraries with broader structural diversity and potentially novel biological activities biotage.com. Furthermore, improved crude purity achieved through these optimized parallel synthesis protocols is highly advantageous for library screening. Higher purity reduces the complexity and cost of downstream purification, leading to more reliable hit identification and more accurate SAR studies biotage.com. The ability to systematically incorporate this compound and other ncAAs into diverse peptide libraries accelerates the discovery of peptide-based therapeutics with tailored properties.

| Aspect | Traditional Methods (General) | Advanced Methods (CF-SPPS/Parallel) | Advantage for this compound Libraries |

| Library Size/Diversity | Limited by cost/time constraints | Potentially larger and more diverse | Enables broader exploration of chemical space with ncAAs |

| Cost per Library Member | Higher (due to AA excess/time) | Lower (reduced AA, solvent, time) | Makes libraries with expensive ncAAs, like this compound, economically viable |

| Crude Purity of Members | Variable, can be low | Improved, more consistent | Facilitates hit identification and SAR studies, reduces purification burden |

| Synthesis Time for Library | Longer | Shorter | Accelerates the overall drug discovery pipeline |

Compound Names:

this compound

Biochemical and Bioconjugation Applications of Fmoc Dl Ethionine and Its Derivatives

Exploration of DL-Ethionine as a Bioisosteric Analog in Peptide Design

Bioisosteric replacement is a strategy used in medicinal chemistry to modify a lead compound by replacing an atom or a group of atoms with another that has similar physical and chemical properties, with the aim of improving the compound's biological activity, metabolic stability, or pharmacokinetic profile. DL-ethionine, with its ethyl group replacing the methyl group of methionine, is a classic bioisostere of this essential amino acid. The substitution of methionine with ethionine in peptides can provide insights into the role of the thioether side chain in peptide structure and function.

One of the key questions when performing such a substitution is the impact on the peptide's or protein's secondary and tertiary structure. A notable study on the calcium-binding protein calmodulin investigated the effects of biosynthetically substituting all nine of its methionine residues with ethionine. The researchers found that this extensive substitution resulted in essentially no changes to the secondary structure of the protein, as determined by infrared and circular dichroism spectroscopy. nih.gov This suggests that the slightly larger ethyl group of ethionine can be accommodated within the protein structure without significant disruption.

| Parameter | Wild-Type Calmodulin (WT-CaM) | Ethionine-Substituted Calmodulin (Eth-CaM) | Norleucine-Substituted Calmodulin (Nle-CaM) |

|---|---|---|---|

| Secondary Structure | No significant change | No significant change | No significant change |

| MLCK Activation | 100% | ~90% | ~90% |

| Calcineurin Activation | 100% | ~50% | ~50% |

| KD for Calcineurin | No change | No change | 3.5-fold increase |

This table summarizes the biochemical and spectroscopic data from the study on calmodulin with methionine residues substituted by ethionine and norleucine. nih.gov

Development of Functionalized Peptides and Probes Incorporating Fmoc-DL-Ethionine

The thioether side chain of methionine is a target for a variety of chemoselective bioconjugation reactions. By incorporating this compound into a peptide sequence using SPPS, the ethylthioether group can be introduced at a specific position to serve as a unique chemical handle for post-synthetic modification. This allows for the creation of a wide range of functionalized peptides and probes. While much of the existing literature focuses on the modification of methionine, the principles are directly applicable to ethionine.

Several strategies have been developed for the selective modification of the thioether group. These can be broadly categorized as follows:

Oxidative Methods: The thioether can be oxidized to a sulfoxide (B87167) or sulfone. This transformation alters the polarity and hydrogen bonding capacity of the side chain and can be used to modulate peptide conformation and activity. While often considered a side reaction to be avoided during peptide synthesis, controlled oxidation can be a deliberate functionalization step. nih.govteknoscienze.com

Alkylation to Form Sulfonium (B1226848) Salts: The thioether is nucleophilic and can react with alkylating agents to form stable sulfonium salts. This has been exploited for peptide modification and cyclization. oup.com

Transition Metal-Catalyzed Modifications: Palladium-catalyzed reactions have been used for the site-selective olefination and cyclization of peptides, with the methionine side chain acting as a directing group.

Photoredox Catalysis: Visible light-mediated photoredox catalysis has been employed for the site-selective functionalization of methionine residues. This approach uses a photocatalyst to generate a reactive intermediate from the thioether, which can then react with a suitable coupling partner. nih.gov

The incorporation of this compound into a peptide provides a strategically placed handle for these and other bioconjugation techniques. For example, a peptide could be synthesized with an ethionine residue at a specific location, and then a fluorescent probe, a biotin (B1667282) tag, or a drug molecule could be attached to the ethylthioether side chain. This is particularly useful for creating probes to study peptide-protein interactions or for developing targeted therapeutics.

| Bioconjugation Strategy | Reagents/Conditions | Resulting Modification | Potential Applications |

|---|---|---|---|

| Oxidation | H2O2, other oxidizing agents | Sulfoxide, Sulfone | Modulation of peptide properties |

| Alkylation | Alkyl halides | Sulfonium salt | Peptide labeling, cyclization |

| Transition Metal-Catalysis | Pd catalysts | Olefination, cyclization | Peptide stapling, modification |

| Photoredox Catalysis | Photocatalyst, light | C-S bond formation | Attachment of functional groups |

This table summarizes various bioconjugation strategies that can be applied to the thioether side chain of ethionine. nih.govteknoscienze.comoup.com

Advanced Analytical Characterization of Fmoc Dl Ethionine and Derived Peptide Products

Chromatographic and Spectroscopic Methods for Purity and Identity Confirmation

The successful synthesis of peptides containing Fmoc-DL-ethionine is contingent on robust analytical methods to confirm the purity of the final product and to monitor the progress of the synthesis. High-performance liquid chromatography (HPLC) and spectrophotometry are indispensable tools in this regard.

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the cornerstone for assessing the purity of synthetic peptides. The development of a suitable HPLC method for peptides incorporating this compound requires careful optimization of several parameters to achieve adequate resolution of the target peptide from synthesis-related impurities.

Key considerations for method development include the choice of stationary phase, mobile phase composition, gradient elution profile, and detection wavelength.

Mobile Phase: A typical mobile phase system consists of an aqueous component (Solvent A) and an organic component (Solvent B), both containing an ion-pairing agent.

Solvent A: Typically water with 0.1% trifluoroacetic acid (TFA). TFA acts as an ion-pairing agent, sharpening peaks and improving resolution.

Solvent B: Acetonitrile is the most common organic modifier, also containing 0.1% TFA.

Gradient Elution: A linear gradient from a low to a high percentage of Solvent B is generally used to elute peptides of varying hydrophobicities. The gradient slope is a critical parameter to optimize; a shallow gradient provides better resolution but longer run times, while a steep gradient reduces run time at the cost of resolution. For a new ethionine-containing peptide, a scouting gradient (e.g., 5% to 95% B over 30 minutes) can be used to determine the approximate elution time, followed by optimization to a shallower gradient around the elution point of the target peptide.

Detection: Peptides are typically detected by UV absorbance at 214 nm or 220 nm, corresponding to the absorbance of the peptide backbone.

Illustrative HPLC Method Parameters for a Hypothetical Ethionine-Containing Peptide:

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 3.5 µm |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Gradient | 10-50% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | 220 nm |

| Column Temperature | 30 °C |

Table 1: Example of HPLC method parameters for the analysis of a peptide containing this compound.

During solid-phase peptide synthesis (SPPS), the removal of the fluorenylmethyloxycarbonyl (Fmoc) protecting group is a critical step. The progress of this deprotection reaction can be monitored in real-time using UV-Vis spectrophotometry. The Fmoc group and its cleavage by-product, dibenzofulvene (DBF)-piperidine adduct, exhibit strong UV absorbance, allowing for the quantification of the deprotection reaction.

The deprotection is typically carried out using a solution of piperidine (B6355638) in a suitable solvent like N,N-dimethylformamide (DMF). The reaction can be monitored by measuring the absorbance of the solution at approximately 301 nm, which corresponds to the DBF-piperidine adduct. An increase in absorbance at this wavelength indicates the release of the Fmoc group. The reaction is considered complete when the absorbance reaches a plateau. This technique is particularly useful for identifying difficult couplings or deprotections that may require extended reaction times or alternative chemistries.

Typical Data from Spectrophotometric Monitoring of Fmoc Deprotection:

| Time (minutes) | Absorbance at 301 nm |

| 0 | 0.05 |

| 1 | 0.85 |

| 2 | 1.35 |

| 3 | 1.60 |

| 4 | 1.70 |

| 5 | 1.72 |

| 6 | 1.72 |

Table 2: Representative data showing the increase in absorbance over time during the Fmoc deprotection of an ethionine residue, indicating the progress of the reaction.

Research on the Biological Relevance of Dl Ethionine Within the Context of Chemical Synthesis

Impact of DL-Ethionine Incorporation on Peptide Conformation and Activity

The substitution of natural amino acids with analogs like DL-ethionine can profoundly influence a peptide's three-dimensional structure and, consequently, its biological activity. While methionine itself is susceptible to oxidation, which can alter protein function (Search 3, 4, 27), incorporating an analog like ethionine can introduce altered physicochemical properties, such as increased hydrophobicity, or potentially confer resistance to certain modifications.

Table 1: Impact of Ethionine Incorporation on Nisin Bioactivity

| Peptide Variant | Bioactivity Against Lactococcus lactis | Reference |

| Nisin (Control) | Baseline | nih.govresearchgate.net |

| Nisin with Ethionine | Improved | nih.govresearchgate.net |

While this study highlights a direct impact on bioactivity, extensive research detailing the specific conformational changes induced by DL-ethionine incorporation into diverse peptide sequences is not extensively covered in the provided literature. However, the general principle that amino acid modifications can alter peptide folding and, by extension, activity, remains a critical aspect of peptide design (Search 8, 9).

Studies on the Cellular Uptake and Processing of Ethionine-Containing Peptides

The ability of a peptide to reach its cellular target is heavily dependent on its uptake mechanisms. Cellular uptake can be influenced by various factors, including peptide size, charge, hydrophobicity, and the presence of specific functional groups or modifications (Search 8, 14, 18, 19). Non-canonical amino acids can significantly alter these properties. For instance, modifications that increase hydrophobicity or introduce specific charge patterns can enhance cellular penetration (Search 5, 8, 14, 18, 19).

Direct studies specifically investigating the cellular uptake and processing of peptides containing DL-ethionine were not found within the provided search results. However, based on the structural similarity to methionine and the known effects of other amino acid substitutions on peptide properties, it can be inferred that incorporating DL-ethionine could potentially influence a peptide's interaction with cellular membranes and its subsequent fate within the cell. The increased hydrophobicity conferred by the ethyl group, compared to methionine's methyl group, might affect membrane permeability or interactions with cellular transporters. However, without direct experimental data, these remain theoretical considerations. Similarly, information regarding the specific processing pathways or metabolic fate of ethionine-containing peptides within cellular environments is not available in the provided literature.

Compound List:

Fmoc-DL-ethionine

DL-Ethionine

L-Ethionine

D-Ethionine

Methionine (Met)

DL-Methionine (DL-Met)

L-Methionine (L-Met)

Nisin

Norleucine (Nle)

Azidohomoalanine (Aha)

Emerging Research Frontiers in Fmoc Amino Acid Chemistry and Beyond

Application of Fmoc-DL-Ethionine in Supramolecular Assembly and Material Science

The self-assembly of Fmoc-protected amino acids into ordered nanostructures is a cornerstone of supramolecular chemistry and a promising avenue for creating functional biomaterials. nih.govrsc.org This phenomenon is primarily driven by a combination of non-covalent interactions: π-π stacking between the aromatic fluorenyl moieties of the Fmoc groups and hydrogen bonding involving the amino acid backbones. nih.govnih.gov The specific properties of the resulting material are heavily influenced by the amino acid's side chain.

While extensive research exists for various Fmoc-amino acids, studies focusing specifically on this compound are less common. However, significant insights can be drawn from its close structural analog, Fmoc-methionine. Research has shown that Fmoc-methionine can self-assemble to form stable, self-supporting hydrogels. mdpi.comnih.gov These hydrogels are composed of a network of flexible nanofibers, a morphology that imparts unique viscoelastic properties to the material. mdpi.com The ethyl group in ethionine, being slightly more hydrophobic than the methyl group in methionine, is expected to influence the packing and mechanical properties of the resulting supramolecular structures.

The ability of these Fmoc-amino acid derivatives to form hydrogels opens up applications in various fields. For instance, hydrogels derived from Fmoc-methionine have demonstrated selective antibacterial activity against Gram-positive bacteria. nih.govmdpi.com This suggests that materials based on this compound could be developed as novel anti-infective biomaterials for applications such as wound dressings or coatings for medical devices. qub.ac.uk The self-assembly process allows for the creation of a three-dimensional scaffold that can encapsulate water and potentially other molecules, making it suitable for tissue engineering and controlled-release systems. nih.gov

The table below summarizes the gelation properties of several Fmoc-amino acids, including the methionine analog, highlighting the influence of the side chain on material characteristics.

| Fmoc-Amino Acid | Gelation Trigger | Resulting Morphology | Key Interactions | Potential Application |

| Fmoc-Methionine | pH switch (using glucono-δ-lactone) | Flexible nanofibers mdpi.com | π-π stacking, Hydrogen bonding, Hydrophobic interactions | Antibacterial hydrogels nih.govmdpi.com |

| Fmoc-Phenylalanine | pH switch or solvent change | Rigid nanofibers, nanovesicles mdpi.com | π-π stacking, Hydrogen bonding | Scaffolds for nanoclusters mdpi.comnih.gov |

| Fmoc-Tyrosine | pH switch | Fibrous structures mdpi.comrsc.org | Primarily Hydrogen bonding in gel phase mdpi.comrsc.org | Biocompatible hydrogels nih.gov |

| Fmoc-Isoleucine | pH switch | Fibrillar network researchgate.net | Hydrophobic interactions, Hydrogen bonding | Self-supporting gels researchgate.net |

This table is generated based on data for analogous compounds to infer potential properties for this compound.

Design of Next-Generation Protecting Group Strategies for Ethionine Derivatives

The standard methodology for synthesizing peptides containing ethionine utilizes the Fmoc/tBu (fluorenylmethoxycarbonyl/tert-butyl) orthogonal protection scheme. iris-biotech.de In this strategy, the Nα-amino group is protected by the base-labile Fmoc group, while side-chain functional groups are typically protected by acid-labile groups like tert-butyl (tBu). iris-biotech.decsic.es However, the thioether side chain of methionine, and by extension ethionine, presents specific challenges during peptide synthesis, particularly during the final acidolytic cleavage step.

Two primary side reactions plague methionine-containing peptides: oxidation of the sulfur atom to form methionine sulfoxide (B87167) and S-alkylation by carbocations generated from the cleavage of tBu protecting groups. researchgate.net These side reactions lead to impurities that are difficult to separate from the target peptide. Consequently, a key focus of next-generation strategies is the development of optimized cleavage protocols or "cocktails" that suppress these unwanted modifications.

Recent research has led to the formulation of cleavage solutions designed to protect the thioether side chain. These cocktails typically contain trifluoroacetic acid (TFA) for deprotection, along with a combination of scavengers and reducing agents.

Key components of advanced cleavage cocktails include:

Scavengers: Reagents like triisopropylsilane (TIS) are used to capture the reactive tert-butyl cations, preventing them from alkylating the thioether sulfur. researchgate.net

Reducing Agents: The inclusion of mild reducing agents can help prevent or reverse the oxidation of the thioether.

Thio-reagents: Additives such as dimethyl sulfide (B99878) (Me2S) can also contribute to minimizing side reactions. researchgate.net

One optimized cleavage solution for peptides containing sensitive amino acids like methionine and cysteine is a mixture of TFA, anisole, trimethylsilyl chloride (TMSCl), and Me2S, with the addition of triphenylphosphine as a reducing agent. researchgate.net Such advancements are crucial for ensuring the high fidelity and purity of synthetic peptides containing ethionine.

Furthermore, in specific synthetic schemes, temporary protection of the methionine side chain itself as a sulfoxide has been employed. nih.gov The sulfoxide can be incorporated during synthesis and then reduced back to the thioether in a final step, offering an alternative route to avoid side reactions during chain assembly and cleavage. nih.gov

The following table details cleavage cocktail compositions and their effectiveness in mitigating common side reactions for methionine-containing peptides, which are directly applicable to ethionine derivatives.

| Cleavage Cocktail Composition | Target Side Reaction | Efficacy | Reference |

| 95% TFA, 2.5% H₂O, 2.5% TIS | S-alkylation (tert-butylation) | Partial reduction of alkylation | Standard Protocol |

| TFA-anisole-TMSCl-Me₂S-TIS + Triphenylphosphine | Oxidation and S-alkylation | Eradicates oxidation and significantly reduces S-alkylation researchgate.net | Advanced Protocol researchgate.net |

| 5% Acetic Acid (post-cleavage treatment, 40°C) | Reversal of Sulfonium (B1226848) Salt (S-alkylation product) | Effective reversal of the S-alkylated impurity back to the free thioether researchgate.net | Remediation Step researchgate.net |

Eco-Friendly Approaches to this compound Peptide Synthesis

The principles of green chemistry are increasingly being applied to peptide synthesis to reduce its environmental impact. peptide.comadvancedchemtech.com Traditional solid-phase peptide synthesis (SPPS) is notorious for its heavy reliance on hazardous solvents and large volumes of waste. csic.esresearchgate.netrsc.org Key efforts in greening the synthesis of peptides with this compound focus on solvent replacement, waste reduction, and energy efficiency. biospace.com

Solvent Replacement: The most significant environmental burden in SPPS comes from solvents like N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dichloromethane (DCM), which are used for coupling, deprotection, and washing steps. csic.esrsc.org These solvents have toxicity concerns and contribute the vast majority of the process waste. researchgate.netrsc.org Research into greener alternatives has identified several promising candidates:

Propylene Carbonate (PC): A polar aprotic solvent that is non-toxic and can replace DMF in both solution- and solid-phase synthesis. researchgate.netrsc.orgrsc.org Studies have shown that coupling and deprotection reactions in PC yield results comparable to those in conventional solvents without increasing racemization. rsc.org

Ethyl Acetate: A more benign solvent that can be used in combination with other green reagents. Recycling of ethyl acetate is a feasible and economically sensible option to reduce waste. biospace.com

Water: The ultimate green solvent, its use in SPPS is being explored through the development of water-dispersible amino acid nanoparticles or by using water-based systems for certain reaction steps. advancedchemtech.comnih.gov

Waste Reduction and Process Optimization: Beyond solvent substitution, other green strategies are being implemented:

Reducing Derivatives and Wash Steps: Optimizing protocols to minimize the number of washing steps required between synthetic cycles can drastically reduce solvent consumption. peptide.comadvancedchemtech.com

Energy Efficiency: The use of microwave or ultrasound-assisted synthesis can reduce reaction times, leading to lower energy consumption and often improved yields. advancedchemtech.com

The following table compares traditional solvents with greener alternatives for use in peptide synthesis.

| Solvent | Type | Key Issues / Benefits | Application in SPPS |

| N,N-Dimethylformamide (DMF) | Traditional | Reprotoxic, high boiling point, difficult to dispose of rsc.org | Standard solvent for coupling and washing |

| Dichloromethane (DCM) | Traditional | Suspected carcinogen, environmentally persistent rsc.org | Used for resin swelling and some coupling reactions |

| Propylene Carbonate (PC) | Green Alternative | Non-toxic, biodegradable, high polarity rsc.org | Proven replacement for DMF in both solution and solid-phase synthesis researchgate.netrsc.org |

| Ethyl Acetate | Green Alternative | Lower toxicity, easily recyclable biospace.com | Used in greener protocols, especially when recycling is implemented biospace.comunibo.it |

| Water | Green Alternative | The ultimate green solvent, non-toxic, abundant nih.gov | Requires specialized techniques like water-dispersible amino acid derivatives advancedchemtech.comnih.gov |

By adopting these eco-friendly approaches, the synthesis of peptides containing this compound can be performed in a more sustainable manner, aligning chemical manufacturing with modern environmental standards.

Q & A

Basic: What synthetic strategies ensure high-purity Fmoc-DL-ethionine production?

Answer:

this compound synthesis typically involves Fmoc-protection of DL-ethionine under basic conditions (e.g., using Fmoc-Cl in a biphasic system). Critical steps include:

- Purification : Use reverse-phase HPLC to isolate the product from unreacted starting materials or racemization byproducts .

- Racemization Control : Monitor reaction pH and temperature to minimize DL-interconversion during protection .

- Characterization : Validate purity via H/C NMR and LC-MS, comparing retention times with known standards .

Basic: Which analytical methods confirm this compound’s structural integrity?

Answer:

- Chromatography : HPLC with UV detection (e.g., at 265 nm for Fmoc absorption) to assess purity and enantiomeric ratio .

- Spectroscopy : NMR (H, C) to confirm Fmoc-group attachment and ethionine backbone integrity. Mass spectrometry (ESI-MS) for molecular weight verification .

- Chiral Analysis : Use chiral columns or enzymatic assays to distinguish D- and L-ethionine enantiomers post-deprotection .

Advanced: How can racemization be minimized during solid-phase peptide synthesis (SPPS) with this compound?

Answer:

- Optimize Coupling Conditions : Use low-base concentrations (e.g., DIEA) and short coupling times to reduce base-induced racemization .

- Monitor Enantiopurity : Periodically cleave small resin aliquots and analyze via chiral HPLC to detect racemization trends .

- Alternative Activators : Replace HOBt/DIC with OxymaPure/COMU, which reduce side reactions in sensitive residues .

Advanced: How should researchers address contradictory data on this compound’s metabolic effects?

Answer:

- Replicate Studies : Conduct independent trials under identical conditions (e.g., cell lines, incubation times) to verify reproducibility .

- Control Variables : Standardize Fmoc cleavage protocols (e.g., TFA concentration, scavengers) to eliminate variability in ethionine release .

- Meta-Analysis : Compare results across studies using systematic reviews to identify confounding factors (e.g., impurity interference) .

Basic: What are optimal storage conditions for this compound?

Answer:

- Temperature : Store at 0–4°C in airtight containers to prevent hydrolysis of the Fmoc group .

- Light Sensitivity : Protect from UV exposure to avoid photodegradation of the ethionine moiety .

- Solubility Considerations : Dissolve in anhydrous DMF or DCM for long-term stability, avoiding aqueous buffers .

Advanced: How does this compound stability vary under different cleavage conditions?

Answer:

- Acidic Cleavage : TFA (95%) with scavengers (e.g., triisopropylsilane) removes Fmoc efficiently but may degrade ethionine if prolonged (>2 hours) .

- Base Sensitivity : Avoid piperidine-based deprotection, which can induce β-elimination in ethionine .

- Kinetic Analysis : Use real-time LC-MS to track cleavage intermediates and optimize reaction termination points .

Basic: What impurities commonly arise in this compound synthesis?

Answer:

- Byproducts : Unprotected DL-ethionine, Fmoc-dimer, or hydrolyzed Fmoc species.

- Detection : LC-MS or TLC (silica gel, ethyl acetate/hexane) to identify impurities .

- Mitigation : Optimize reaction stoichiometry and use scavengers (e.g., thioanisole) during cleavage .

Advanced: How to design dose-response studies for this compound’s methionine-antagonist effects?

Answer:

- Dose Range : Test 0.1–10 mM concentrations in cell culture, referencing methionine’s physiological levels (~0.1 mM) .

- Controls : Include methionine-supplemented groups to confirm specificity of inhibition .

- Endpoint Assays : Measure ATP depletion, protein synthesis rates (e.g., S-methionine incorporation) .

Advanced: Can computational modeling predict this compound’s behavior in peptide synthesis?

Answer:

- Molecular Dynamics (MD) : Simulate Fmoc-ethionine interactions with resin matrices to optimize coupling efficiency .

- Docking Studies : Predict steric clashes between this compound and protease active sites in enzymatic assays .

- Software Tools : Use Gaussian (DFT) for conformational analysis or Rosetta for peptide-folding simulations .

Basic: How to validate enantiomeric purity post-Fmoc deprotection?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.